Valyl-Methionine
描述
Synthesis Analysis
Valyl-Methionine is synthesized in vivo during protein synthesis. A study by Chattapadhyay, Pelka, and Schulman (1990) demonstrated that in Escherichia coli, the anticodon sequence of tRNA dictates the identity of the amino acid attached to the initiator tRNA, leading to the incorporation of amino acids like valine and methionine into proteins (Chattapadhyay, Pelka, & Schulman, 1990).
Molecular Structure Analysis
The molecular structure of Valyl-Methionine has been studied extensively through vibrational spectroscopic characterization. Çelik et al. (2020) conducted a comprehensive study using quantum chemical and molecular docking techniques, providing insights into the compound's molecular electrostatic potential and conformational analysis (Çelik, Ozel, Durak, & Akyuz, 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of Valyl-Methionine have been explored through studies on oxidative radiolysis. Archirel, Houée-Levin, and Marignier (2019) investigated the oxidative radiolysis process of Valyl-Methionine in water, highlighting how different species yield products with varying absorption spectra and concentration effects (Archirel, Houée-Levin, & Marignier, 2019).
Physical Properties Analysis
Research on the physical properties of Valyl-Methionine, particularly in the context of its role in protein structure and interactions, has been documented. For instance, Virrueta, O’Hern, and Regan (2016) explored the structural versatility of methionine, a component of Valyl-Methionine, in protein cores and interfaces (Virrueta, O’Hern, & Regan, 2016).
Chemical Properties Analysis
The chemical behavior of Valyl-Methionine is influenced by its constituent amino acids. Brosnan, Brosnan, Bertolo, and Brunton (2007) highlighted the unique metabolic functions of methionine, such as its conversion to S-adenosylmethionine and its role in methylation reactions (Brosnan, Brosnan, Bertolo, & Brunton, 2007).
科学研究应用
Vibrational Spectroscopy and Molecular Docking : A study by Çelik et al. (2020) explored the vibrational spectroscopic characteristics of Val-Met. They used quantum chemical calculations and molecular docking studies to analyze its properties, including molecular electrostatic potential and hydrogen bonding, which are crucial for understanding its behavior in biological systems. This research is significant for drug design and molecular modeling (Çelik, Ozel, Durak, & Akyuz, 2020).
Role in tRNA Aminoacylation : Research by Hountondji et al. (2002) demonstrated the crucial role of Valyl-tRNA synthetase (ValRS) in the fidelity of tRNA aminoacylation in Escherichia coli. The study emphasized the importance of specific amino acids, including Val-Met, in the accurate synthesis of proteins, highlighting its fundamental role in molecular biology (Hountondji, Lazennec, Beauvallet, Dessen, Pernollet, Plateau, & Blanquet, 2002).
S-Adenosyl-L-methionine (SAMe) Research : Bottiglieri (2002) reviewed the role of SAMe, a key metabolite related to methionine, in various physiological processes and its therapeutic potential in conditions like depression, dementia, and liver disease. This research underscores the broader implications of methionine-related compounds in health and disease (Bottiglieri, 2002).
BDNF Val66Met Polymorphism Studies : Studies have shown the impact of a specific polymorphism involving Val and Met (Val66Met) in the brain-derived neurotrophic factor (BDNF) gene on human memory, anxiety-related behaviors, and susceptibility to psychiatric disorders like schizophrenia and bipolar disorder (Chen et al., 2006; Egan et al., 2003; Kim et al., 2008).
Protein Synthesis Initiation with Non-Methionine Amino Acids : Research by Chattapadhyay, Pelka, & Schulman (1990) investigated the initiation of protein synthesis with non-methionine amino acids, including Val, revealing insights into the flexibility and regulation of protein synthesis mechanisms (Chattapadhyay, Pelka, & Schulman, 1990).
Methionine's Role in Proteins : Aledo (2019) discussed the diverse roles of methionine in proteins, beyond its function in the initiation of translation, such as its antioxidant properties and influence on protein structure and function (Aledo, 2019).
Methionine/Valine-Depleted Enteral Nutrition in Tumor-Bearing Rats : A study by He et al. (2003) explored the impact of methionine/valine-depleted nutrition on RNA, DNA, and protein metabolism in tumor-bearing rats, providing insights into the potential of dietary manipulation for cancer therapy (He, Cao, Chen, Pan, & Zhou, 2003).
未来方向
Research on methionine and its derivatives like Valyl-Methionine could focus on enhancing its content in food sources for better nutritional value . For instance, in silkworms, methionine has been reported to be upregulated when reared on formula feed . This suggests potential directions for formula feed optimization in factory-raised silkworms .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSDAIMSCVPHG-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Valyl-Methionine | |
CAS RN |
14486-09-0 | |
Record name | Valylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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